Polyphosphoric acids, 2-butoxyethyl esters

Descripción general

Descripción

Polyphosphoric acids, 2-butoxyethyl esters is a useful research compound. Its molecular formula is C6H17O6P and its molecular weight is 216.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Phosphated butyl cellosolve, also known as Polyphosphoric acids, 2-butoxyethyl esters, is primarily used as a solvent in various industrial applications . Its primary targets are the substances it is intended to dissolve or interact with, such as resins, dyes, and other compounds in coatings, cleaners, and agricultural pesticides .

Mode of Action

Phosphated butyl cellosolve exhibits excellent active solvency and coupling properties . It interacts with its targets by breaking down their structures and facilitating their dissolution or dispersion in the medium they are used in . This interaction results in the formation of a homogeneous mixture or solution, enhancing the performance of the product it is used in .

Biochemical Pathways

They can act as chain-breaking primary antioxidants by reducing peroxyl radicals to alkoxyl radicals . The alkoxyl radicals then react further with the phosphites by substitution, releasing aroxyl radicals which terminate the radical chain oxidation .

Pharmacokinetics

It is known to be a fast-evaporating glycol ether , suggesting that it could be rapidly absorbed and distributed in an organism’s body if exposure occurs. Its solubility in water could also impact its bioavailability and excretion.

Result of Action

The primary result of phosphated butyl cellosolve’s action is the formation of a homogeneous mixture or solution when used as a solvent . In the context of its antioxidant action, it helps prevent oxidative degradation, thereby preserving the integrity and functionality of the substances it is used with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of phosphated butyl cellosolve. Its volatility and evaporation rate can be affected by temperature and pressure . Its solvency and coupling properties can be influenced by the chemical nature of the substances it interacts with . Furthermore, its antioxidant action can be influenced by the presence of oxidizing agents and the nature of the substrate to be stabilized .

Análisis Bioquímico

Cellular Effects

Phosphated butyl cellosolve can have various effects on cells and cellular processes. It is known to cause skin irritation, blood disorders, and liver and kidney damage . It is also a neurotoxin that can lead to central nervous system depression

Molecular Mechanism

It is known to be a solvent with excellent active solvency and coupling properties

Dosage Effects in Animal Models

The effects of Phosphated butyl cellosolve vary with different dosages in animal models. It is known to cause damage to the reproductive system in animals, leading to problems such as testicular damage, reduced fertility, death of embryos, and birth defects

Actividad Biológica

Polyphosphoric acids, 2-butoxyethyl esters, are a class of organophosphate compounds that have garnered attention due to their biological activity and potential environmental impact. This article explores their biological effects, toxicity, metabolism, and environmental behavior based on diverse research findings.

This compound are characterized by their chemical structure, which includes multiple phosphate groups linked to butoxyethyl chains. This configuration influences their solubility, volatility, and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈O₇P₂ |

| Molecular Weight | 286.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 215-228 °C (4 mmHg) |

| Vapor Pressure | 0.03 mmHg (150 °C) |

Toxicity and Metabolism

Research indicates that polyphosphoric acids, including their esters, exhibit low acute toxicity. For instance, studies have shown that the oral LD50 for related compounds exceeds 2 g/kg in rats, suggesting a relatively safe profile at low exposure levels . However, the metabolism of these esters is significant; they are hydrolyzed into phosphate and alcohol components upon ingestion, which can influence their biological availability and potential effects on human health .

A notable case study demonstrated that tris(2-butoxyethyl) phosphate (a related compound) displaces drugs from serum protein binding sites, potentially altering pharmacokinetics in clinical settings . This displacement can lead to artificially low serum concentrations of certain medications during therapeutic monitoring.

Endocrine Disruption and Other Health Effects

Emerging evidence suggests that organophosphate flame retardants (OPFRs), including polyphosphoric acids, may disrupt endocrine functions. Studies have linked exposure to OPFRs with neurotoxicity, reproductive toxicity, and carcinogenic potential . In particular, compounds like tris(1,3-dichloroisopropyl) phosphate (TDCIPP) have been associated with adverse developmental outcomes in animal models .

Biodegradation and Persistence

Polyphosphoric acids are persistent in the environment and can bioaccumulate in various organisms. Research has indicated that these compounds are detected in soil and aquatic environments, raising concerns about their long-term ecological effects . A study highlighted the role of earthworms in enhancing the biodegradation of contaminated soils by facilitating microbial activity that degrades these compounds .

Monitoring Techniques

Recent advancements in analytical techniques have improved the detection and monitoring of polyphosphoric acids in environmental samples. Methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to assess the presence of these compounds in landfill soils and wastewater samples . This monitoring is crucial for understanding their distribution and potential impacts on human health and ecosystems.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

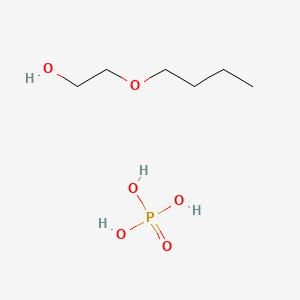

The molecular structure of polyphosphoric acids, 2-butoxyethyl esters is characterized by multiple phosphate groups (PO₄³⁻) linked by P-O-P bonds. Each phosphate group is connected to a 2-butoxyethyl group through a P-O-C bond. This structure not only contributes to the compound's solubility but also enhances its ability to interact with other molecules through hydrogen bonding, making it suitable for various applications .

Solvents

This compound are widely used as solvents in paints, coatings, and cleaning products. Their ability to dissolve a range of organic compounds makes them effective in formulations requiring high solubility and stability .

Plasticizers

These esters serve as primary plasticizers in resins and elastomers. They improve the flexibility and workability of polymers, which is crucial in manufacturing products such as rubber stoppers for blood specimen containers and floor finishes . Research indicates that TBEP can enhance the mechanical properties of various polymer systems by reducing brittleness and increasing elasticity .

Flame Retardants

This compound exhibit flame-retardant properties, making them valuable in applications where fire resistance is critical. They are incorporated into polyurethane rubber and other polymeric materials to meet safety standards without compromising performance . The presence of phosphate groups contributes to their effectiveness as halogen-free flame retardants.

Lubricants

These compounds are also explored for use as lubricant additives. Their ability to reduce friction and wear in machinery can enhance the performance of lubricants significantly. Studies have shown promising results regarding their anti-wear properties when integrated into lubricant formulations .

Case Study 1: Use in Paints and Coatings

A study conducted on the incorporation of TBEP into acrylic-based paints demonstrated its effectiveness as a coalescent agent. The addition of TBEP improved leveling and gloss properties while reducing surface defects such as streaking and crazing . This application highlights the compound's role in enhancing aesthetic qualities while maintaining functional integrity.

Case Study 2: Flame Retardancy in Polymeric Materials

Research on TBEP's integration into polyurethane formulations revealed its capability to significantly reduce flammability without altering the mechanical properties of the material. The findings suggest that TBEP acts synergistically with other flame retardants, enhancing overall fire resistance . This dual functionality makes it an attractive option for manufacturers seeking safer materials.

Comparative Data Table

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Solvents | Paints, coatings, cleaning products | High solubility and stability |

| Plasticizers | Resins, elastomers | Improved flexibility and workability |

| Flame Retardants | Polyurethane rubber | Enhanced fire resistance |

| Lubricants | Machinery lubricants | Reduced friction and wear |

Propiedades

IUPAC Name |

2-butoxyethanol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2.H3O4P/c1-2-3-5-8-6-4-7;1-5(2,3)4/h7H,2-6H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVVUSWLMILHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68610-21-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-hydroxy-, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68610-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

216.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39454-62-1, 68514-82-9 | |

| Record name | Butoxyethanol phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39454-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-butoxy-, phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039454621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-butoxy-, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyphosphoric acids, 2-butoxyethyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyphosphoric acids, 2-butoxyethyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-butoxy-, phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.